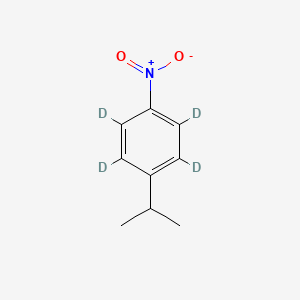

2-(4-Nitrophenyl-d4)propane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMYUMNAEKRMIP-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation

Strategies for Deuterium (B1214612) Incorporation at Aromatic Positions of Phenylpropanes

The selective introduction of deuterium onto an aromatic ring is a critical step in the synthesis of 2-(4-Nitrophenyl-d4)propane. Several methodologies can be employed to achieve this transformation on phenylpropane scaffolds.

Electrochemical methods offer a powerful and often milder alternative to traditional chemical reductions for deuterium incorporation. These techniques can be applied to aryl-propane derivatives, providing a route to deuterated analogues.

Recent advancements have demonstrated the electrochemical deuteration of (hetero)aryl halides using D₂O as the deuterium source. sciopen.com This approach is notable for its cost-effectiveness and high deuterium incorporation rates. sciopen.com The process can be carried out in an undivided cell, sometimes utilizing graphite (B72142) felt electrodes, which helps to maintain a neutral pH and high chemoselectivity. beilstein-journals.org For aryl halides, electrocatalytic deuteration over a copper nanowire array cathode has also been reported as an efficient method. sciopen.com While much of the focus has been on aryl halides, electrochemical methods for the dehalogenative deuteration of unactivated alkyl halides have also been developed, expanding the toolkit for synthesizing deuterated compounds. nih.gov These electrochemical strategies could potentially be adapted for the deuteration of a suitable halogenated 2-phenylpropane precursor.

Catalytic hydrogen-deuterium (H-D) exchange represents a direct and atom-economical method for introducing deuterium into aromatic systems. This approach is particularly relevant for the synthesis of this compound, given the presence of the nitro group.

A silver-catalyzed deuteration of nitroaromatics using D₂O as the deuterium source has been developed, showing considerable deuterium accumulation around the aromatic ring. chemrxiv.orgacs.orgresearchgate.net This method is distinct from directing group-guided exchanges and is initiated by a silver-promoted C-H activation. chemrxiv.orgacs.org The proposed mechanism involves a two-stage process with an aryl-silver intermediate to explain deuteration at meta and para positions. chemrxiv.orgacs.org

Additionally, rhodium, platinum, and palladium catalysts, activated by NaBD₄, have been used for H-D exchange reactions of aromatic compounds with D₂O, often accelerated by microwave conditions. nih.gov The combination of Pd/C and Pt/C catalysts can lead to even higher deuterium incorporation due to a synergistic effect. nih.gov For polyalkylbenzenes, deuteration in trifluoroacetic acid has been studied, providing insights into the steric effects on isotope exchange. acs.org

Table 1: Catalytic Systems for Hydrogen-Deuterium Exchange in Aromatic Compounds

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

|---|---|---|---|

| Silver carbonate (Ag₂CO₃) / Triphenylphosphine (PPh₃) | D₂O | Nitroaromatics | Deuteration occurs at multiple aromatic positions. chemrxiv.orgacs.orgresearchgate.net |

| Rhodium(III) chloride (RhCl₃) / NaBD₄ | D₂O | Aromatic compounds | Can be enhanced with microwave irradiation. nih.gov |

| Palladium on carbon (Pd/C) / NaBD₄ | D₂O | Aromatic compounds | Synergistic effects observed when mixed with Pt/C. nih.gov |

| Platinum on carbon (Pt/C) / NaBD₄ | D₂O | Aromatic compounds | Effective for H-D exchange. nih.gov |

An alternative and often more controlled strategy for synthesizing this compound involves the use of pre-deuterated building blocks. enamine.net This bottom-up approach ensures the precise location and high incorporation of deuterium in the final molecule.

One common method is to start with a deuterated benzene (B151609), such as benzene-d6 (B120219). This can then undergo Friedel-Crafts acylation or alkylation to introduce the desired side chain. For instance, benzene-d6 can be acylated with a deuterated acetyl chloride to form a deuterated acetophenone, which can then be further elaborated. Similarly, deuterated starting materials can be used to construct more complex side chains that are subsequently attached to the aromatic ring. The synthesis of deuterated alcohols, which can be valuable precursors, has been achieved through the reductive deuteration of acyl chlorides using samarium(II) iodide and D₂O. mdpi.com This method demonstrates excellent functional group tolerance and high deuterium incorporation. mdpi.com

Catalytic Hydrogen-Deuterium Exchange in Nitroaromatic Systems

Synthetic Routes to the 2-(4-Nitrophenyl)propane Core Structure

The construction of the 2-(4-nitrophenyl)propane backbone is another crucial aspect of the synthesis. This can be achieved either before or after the deuterium incorporation step.

A straightforward approach to the target molecule is the nitration of a deuterated isopropylbenzene (cumene) precursor. The nitration of isopropylbenzene is a classic electrophilic aromatic substitution reaction.

Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the aromatic ring. sciepub.com The isopropyl group is an ortho-, para-directing group. sciepub.com However, steric hindrance from the bulky isopropyl group can influence the regioselectivity, often favoring the formation of the 4-nitro isomer over the 2-nitro isomer under controlled temperature conditions. It is important to note that the rate of nitration is generally not significantly affected by the presence of deuterium on the aromatic ring, as the C-H (or C-D) bond cleavage is not the rate-determining step of the reaction. pharmacy180.comquora.com Therefore, nitrating isopropylbenzene-d5 would be a viable route to this compound, assuming the deuterium on the phenyl ring is stable to the nitrating conditions.

Modern cross-coupling reactions provide versatile methods for constructing the C(sp²)-C(sp³) bond in the 2-(4-nitrophenyl)propane framework. These reactions offer high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful tools for forming aryl-aryl and aryl-alkyl bonds. nrochemistry.comacs.org For the synthesis of an aryl-propane structure, a Suzuki-Miyaura coupling could be envisioned between a deuterated aryl boronic acid and an isopropyl halide, or vice versa. Nickel-catalyzed cross-coupling reactions have also emerged as a potent alternative, particularly for reactions involving organometallic reagents and aryl halides. acs.org Nickel catalysis can also be used for the coupling of arylboronic acids with 2-fluorobenzofurans through C-F bond activation, demonstrating the potential for activating different types of carbon-halogen bonds. beilstein-journals.org These coupling strategies would allow for the connection of a pre-deuterated aromatic ring with the propane (B168953) side chain, or the coupling of a deuterated propane fragment to a nitro-substituted aryl halide.

Optimization of Deuterium Purity and Regioselectivity in Synthesis

Achieving high deuterium purity and controlling the specific positions of deuterium incorporation (regioselectivity) are critical challenges in the synthesis of deuterated compounds. oaepublish.com Undesirable isotopic ratios and poor selectivity can necessitate laborious purification processes. oaepublish.com

Several factors influence the efficiency and selectivity of deuteration:

Catalyst: The choice of catalyst is paramount. Transition metal catalysts, such as those based on palladium, iridium, and ruthenium, are often employed to facilitate H-D exchange reactions. snnu.edu.cnnio.res.in For instance, pyridine (B92270) dicarbene-based iron dialkyl complexes have been used for the deuteration of arenes with good regioselectivity. snnu.edu.cn The development of novel catalysts, such as phosphorus-doped Fe single-atom catalysts, has shown remarkable performance in the regioselective deuteration of various anilines and phenol (B47542) derivatives using D₂O. cardiff.ac.uk

Deuterium Source: The deuterium source can significantly impact the reaction. While D₂O is a common and relatively inexpensive source, deuterated solvents like benzene-d6 can also be utilized. snnu.edu.cnepo.org The choice often depends on the specific reaction conditions and the desired level of deuterium incorporation.

Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters that need to be optimized. High temperatures and pressures are often required for H-D exchange reactions on aromatic rings. tn-sanso.co.jp Continuous-flow reactors offer advantages in this regard, allowing for precise control over reaction conditions and potentially higher throughput compared to batch processes. tn-sanso.co.jpresearchgate.net

Table 1: Factors Influencing Deuterium Purity and Regioselectivity

| Factor | Influence on Synthesis | Key Considerations |

| Catalyst | Determines reaction rate and regioselectivity. snnu.edu.cncardiff.ac.uk | Selection of appropriate metal (e.g., Pd, Ir, Fe) and ligand system. snnu.edu.cncardiff.ac.uk |

| Deuterium Source | Affects cost and efficiency of deuterium incorporation. snnu.edu.cnoaepublish.com | D₂O is common; deuterated solvents can also be used. snnu.edu.cnepo.org |

| Reaction Conditions | Temperature, pressure, and time impact conversion and selectivity. tn-sanso.co.jp | High temperature/pressure often needed; flow chemistry offers precise control. tn-sanso.co.jpresearchgate.net |

| Substrate | The electronic and steric properties of the starting material influence reactivity. | The nitro group in the precursor to this compound will direct deuteration. |

Purification and Scale-Up Considerations for Deuterated Organic Compounds

The purification of deuterated compounds is essential to remove any remaining non-deuterated or partially deuterated species, as well as other reaction byproducts. oaepublish.com Common purification techniques for aromatic compounds include:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used method for separating compounds based on their polarity. researchgate.net High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are also valuable for purification and purity assessment. researchgate.netgd3services.com For polycyclic aromatic hydrocarbons (PAHs), a combination of these techniques is often employed. researchgate.net

Solid-Phase Extraction (SPE): SPE can be a highly selective purification step, particularly for removing specific types of impurities. For example, an NH2 cartridge has proven effective in removing bile pigments from samples containing PAH metabolites. nih.gov

Recrystallization: This technique is useful for purifying solid compounds, where the desired deuterated product is crystallized from a suitable solvent, leaving impurities behind in the solution.

Scaling up the synthesis of deuterated compounds from laboratory to industrial production presents several challenges. cardiff.ac.uk These include:

Cost: The cost of deuterated starting materials and catalysts can be a significant factor. oaepublish.com

Process Optimization: Reaction conditions that are effective on a small scale may not be directly transferable to a larger scale. Continuous-flow synthesis methods are being explored to improve scalability and reduce production time. tn-sanso.co.jpglobalgrowthinsights.com

Safety: Handling large quantities of reagents and performing reactions at high temperatures and pressures requires careful safety considerations.

Purity Control: Maintaining high isotopic and chemical purity on a larger scale can be challenging and requires robust purification protocols. globalgrowthinsights.com Advanced analytical techniques like NMR and mass spectrometry are crucial for quality control. gd3services.comwikipedia.org

Table 2: Purification and Scale-Up Strategies for Deuterated Compounds

| Consideration | Common Techniques/Strategies | Relevance to this compound |

| Purification | Column Chromatography, HPLC, TLC, SPE, Recrystallization. researchgate.netgd3services.comnih.gov | A combination of chromatographic methods would likely be employed to isolate the pure deuterated product. |

| Scale-Up | Continuous-flow synthesis, process optimization, cost analysis. cardiff.ac.uktn-sanso.co.jpglobalgrowthinsights.com | Flow chemistry could offer a more efficient and scalable route to production. |

| Purity Analysis | NMR, Mass Spectrometry, HPLC. gd3services.comwikipedia.org | Essential for verifying the deuterium incorporation and overall purity of the final compound. |

Mechanistic Studies Utilizing Deuterium Labeling

Kinetic Isotope Effect (KIE) Studies on Reaction Pathways of 2-(4-Nitrophenyl-d4)propane

The kinetic isotope effect (KIE) is a key phenomenon observed when an atom at a bond-breaking position in a molecule is replaced by one of its heavier isotopes, leading to a change in the reaction rate. By comparing the reaction rates of 2-(4-nitrophenyl)propane and its deuterated analogue, this compound, researchers can deduce whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Investigation of C-H/C-D Bond Cleavage in Rate-Determining Steps

The cleavage of a C-H bond is energetically more favorable and proceeds faster than the cleavage of a stronger C-D bond. ias.ac.in This difference in bond energy often results in a primary KIE (kH/kD) greater than 1 when C-H bond breaking occurs in the rate-determining step. ias.ac.in For many reactions, a kH/kD value greater than 2 suggests significant C-H bond cleavage at the transition state. ias.ac.in

Studies on various chemical transformations can utilize this compound to probe the involvement of C-H bond activation. For instance, in oxidation reactions involving nonheme iron(IV)-oxo complexes, large KIE values are often observed, supporting a rate-determining C-H bond cleavage. nih.gov The magnitude of the KIE can also depend on the strength of the C-H bond being broken, with non-classical KIE values observed for weaker C-H bonds. nih.gov In the context of propane (B168953) activation on platinum surfaces, it has been shown that the activation energy for primary C-H bond cleavage is slightly higher than that for secondary C-H bond cleavage. nih.gov

Deuterium (B1214612) as a Mechanistic Probe in Electrophilic Aromatic Substitution (EAS) of Nitrophenyl Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

A crucial aspect of the EAS mechanism is to determine which step is rate-limiting. The use of deuterated aromatic compounds, such as this compound, is instrumental in this determination. masterorganicchemistry.com If the cleavage of the C-H (or C-D) bond were the slow step, a significant primary kinetic isotope effect would be observed. ias.ac.inmasterorganicchemistry.com However, for most EAS reactions, including nitration, the kH/kD ratio is close to unity. ias.ac.inmasterorganicchemistry.com This lack of a significant isotope effect strongly indicates that the C-H/C-D bond cleavage is not the rate-determining step. masterorganicchemistry.commasterorganicchemistry.com Instead, the initial attack of the electrophile on the aromatic ring is the slower, rate-limiting step. masterorganicchemistry.com

The presence of a nitro group, which is strongly deactivating, influences the rate of EAS reactions by withdrawing electron density from the ring. masterorganicchemistry.com Deuterium labeling on the aromatic ring of nitrophenyl systems allows for a definitive confirmation of the two-step mechanism, where the formation of the sigma complex is the slower step. ias.ac.inmasterorganicchemistry.comyoutube.com

Elucidation of Rearrangement Mechanisms via Deuterium Scrambling

Deuterium labeling is also a valuable technique for tracking the movement of atoms during molecular rearrangements. "Scrambling" of deuterium atoms, where they move to different positions within the molecule during a reaction, can provide evidence for the existence of specific intermediates or transition states.

Reaction Mechanism Elucidation of the Nitro Group Transformations

The nitro group of 2-(4-nitrophenyl)propane and its deuterated counterpart can undergo various transformations, most notably reduction. Deuterium labeling of the aromatic ring helps to ensure that any observed mechanistic effects are due to the transformations of the nitro group itself, rather than reactions involving the ring protons.

Reductive Pathways of the Nitro Moiety in Deuterated Context

The reduction of aromatic nitro compounds is a complex process that can proceed through multiple pathways to ultimately form an aromatic amine. google.comgoogle.comgoogle.com The generally accepted Haber mechanism outlines two parallel routes. google.comgoogle.com

The main, or direct, pathway involves a stepwise reduction of the nitro group (R-NO₂) to a nitroso (R-NO) intermediate, then to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). google.comgoogle.comnih.gov The reduction of the hydroxylamine is often the slowest step, leading to its accumulation as an intermediate. google.comgoogle.com

A second, or condensation, pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound (R-N=N(O)-R). google.comgoogle.com This can be further reduced to an azo (R-N=N-R) and then a hydrazo (R-NH-NH-R) species before finally yielding the amine product. google.comgoogle.com

Deuterium labeling experiments can help to elucidate the source of hydrogen atoms in the final amine product. For example, in the metal-free reduction of nitroarenes using B₂pin₂ in a mixture of methanol (B129727) and water, experiments with deuterated solvents (CD₃OD and D₂O) showed that the hydrogen atoms for the amino group come from the solvent. doi.org

| Reduction Stage | Intermediate |

| Initial | Nitro (R-NO₂) |

| Step 1 | Nitroso (R-NO) |

| Step 2 | Hydroxylamine (R-NHOH) |

| Final Product | Amine (R-NH₂) |

| This table outlines the key intermediates in the direct reductive pathway of a nitro group. |

Role of Intermediates in Nitrophenyl Compound Reactions

The identification and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism. In the reduction of nitro compounds, nitroso and hydroxylamine species are key intermediates. google.comdoi.orgnih.govacs.org Their presence can be inferred from kinetic studies and trapping experiments. doi.orgnih.govacs.org For example, the reaction of nitrosobenzene (B162901) and N-phenylhydroxylamine under the same reduction conditions yielded aniline, suggesting they are intermediates in the reduction of nitrobenzene. doi.org

In photochemical reactions of nitrobenzyl compounds, aci-nitro tautomers are important intermediates formed by the transfer of a hydrogen atom from an ortho-alkyl substituent to the nitro group. researchgate.net The decay of these intermediates can be studied using techniques like flash photolysis. researchgate.net While 2-(4-nitrophenyl)propane lacks an ortho-alkyl group for this specific intramolecular hydrogen transfer, the study of such intermediates in related compounds provides a framework for understanding the reactivity of the nitro group.

Studies on Proton Transfer Processes in Solutions Involving 2-(4-Nitrophenyl)propane and Its Isotopologues

The study of proton transfer from carbon acids like 2-(4-nitrophenyl)propane is fundamental to understanding reaction kinetics and the nature of transition states. Research in this area often employs strong bases in various solvents to induce the deprotonation of the C-H bond adjacent to the nitro group, forming a nitronate anion. The rate of this proton transfer is sensitive to the structure of the carbon acid, the strength and steric properties of the base, and the polarity of the solvent.

Deuterium labeling at the alpha-carbon (the carbon bearing the acidic proton) is a powerful tool for these studies. Comparing the rate of proton abstraction (kH) from the non-labeled compound with the rate of deuteron (B1233211) abstraction (kD) from its deuterated analogue reveals the primary kinetic isotope effect (KIE), kH/kD. The magnitude of the KIE provides evidence for the degree of C-H bond cleavage in the rate-determining step of the reaction. cdnsciencepub.comdoi.org A large KIE value typically indicates that the C-H bond is significantly broken in the transition state. princeton.edu

Detailed Research Findings

Kinetic studies on compounds structurally similar to 2-(4-nitrophenyl)propane, such as 1-(4-nitrophenyl)-1-nitroalkanes, have been conducted to explore the effects of steric hindrance and base strength on proton transfer rates. For instance, the reaction of a series of 1-(4-nitrophenyl)-1-nitroalkanes with the strong, non-ionic phosphazene base P₁-t-Bu in tetrahydrofuran (B95107) (THF) has been thoroughly investigated. doi.orgresearchgate.net

The research demonstrated that as the steric bulk of the alkyl substituent on the alpha-carbon increases (from H to methyl, to ethyl, to isopropyl), the rate of proton transfer decreases dramatically. doi.org This is attributed to increased steric hindrance in the transition state. Concurrently, large primary deuterium kinetic isotope effects were observed, confirming that the cleavage of the C-H bond is central to the reaction's rate-limiting step. doi.orgresearchgate.net

The data from these studies, including second-order rate constants for both the proton (k₂H) and deuteron (k₂D) transfer, the resulting KIE, and the activation parameters, offer a detailed picture of the reaction's energy surface. The activation parameters, particularly the large negative entropies of activation (ΔS‡), point to a highly ordered transition state, which is consistent with the steric and electronic demands of the proton transfer process. doi.org

Below are data tables compiled from studies on the proton transfer reaction of 1-(4-nitrophenyl)-1-nitroalkanes with the P₁-t-Bu base in THF. This data for closely related compounds serves as a model for the reactivity expected for 2-(4-nitrophenyl)propane.

Table 1: Rate Constants and Kinetic Isotope Effects for the Proton Transfer Reaction of 1-(4-Nitrophenyl)-1-nitroalkanes with P₁-t-Bu Base in THF at 25°C

This table is interactive. You can sort the data by clicking on the column headers.

| C-Acid Substrate | k₂H (dm³ mol⁻¹ s⁻¹) | k₂D (dm³ mol⁻¹ s⁻¹) | kH/kD |

| 4-Nitrophenylnitromethane | 9357 | 592.2 | 15.8 |

| 1-(4-Nitrophenyl)-1-nitroethane | 2.31 | 0.17 | 13.6 |

| 1-(4-Nitrophenyl)-1-nitropropane | 0.66 | 0.05 | 13.2 |

| Data sourced from studies on analogous 1-(4-nitrophenyl)-1-nitroalkanes. doi.orgresearchgate.net |

Table 2: Activation Parameters for the Proton Transfer Reaction of 1-(4-Nitrophenyl)-1-nitroalkanes with P₁-t-Bu Base in THF

This table is interactive. You can sort the data by clicking on the column headers.

| C-Acid Substrate | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| 4-Nitrophenylnitromethane | 6.1 | -149.7 |

| 1-(4-Nitrophenyl)-1-nitroethane | 18.0 | -176.5 |

| 1-(4-Nitrophenyl)-1-nitropropane | 20.7 | -178.7 |

| Data sourced from studies on analogous 1-(4-nitrophenyl)-1-nitroalkanes. doi.org |

While the data above pertains to primary kinetic isotope effects from alpha-deuteration, the specific compound This compound features deuterium substitution on the aromatic ring. This type of labeling would be used to investigate secondary kinetic isotope effects. Secondary KIEs arise from isotopic substitution at a position other than the bond being broken in the rate-determining step. wikipedia.org In this case, deuteration of the phenyl ring would subtly influence the electronic properties of the nitro group and the stability of the developing negative charge on the alpha-carbon in the transition state. Such effects are typically much smaller than primary KIEs but can provide valuable information about the transition state structure and charge distribution. wikipedia.orgrsc.org

Advanced Analytical Applications in Chemical Research

Application as an Internal Standard in Quantitative Mass Spectrometry

In quantitative analysis, particularly with mass spectrometry (MS), an internal standard is crucial for correcting variations in sample preparation, instrument response, and matrix effects. scioninstruments.com The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties but is mass-distinguishable. scioninstruments.com Stable isotope-labeled compounds, such as 2-(4-Nitrophenyl-d4)propane, are considered the gold standard for these applications because they fulfill these criteria almost perfectly for their non-labeled counterparts. clearsynth.com The four deuterium (B1214612) atoms on the phenyl ring give this compound a mass increase of four atomic mass units compared to the native 2-(4-nitrophenyl)propane, making it easily distinguishable by a mass spectrometer while ensuring its behavior during extraction, chromatography, and ionization is virtually identical to the analyte of interest.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on altering the natural isotopic ratio of an analyte in a sample by adding a known amount of an isotopically enriched standard. nih.gov For the quantification of 2-(4-nitrophenyl)propane, this compound serves as the perfect internal standard for developing a robust IDMS method.

The method involves adding a precise quantity of this compound to a sample containing an unknown quantity of 2-(4-nitrophenyl)propane. After allowing the standard and analyte to equilibrate, the sample is processed and analyzed by a mass spectrometer (e.g., GC-MS or LC-MS). The instrument measures the response ratio of the native analyte to the deuterated standard. Since the amount of added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. This ratio is largely unaffected by sample loss during preparation or fluctuations in injection volume, as both compounds are affected equally. clearsynth.comnih.gov

Table 1: Illustrative Data for IDMS Method Development

This table demonstrates the principle of generating a calibration curve for the quantification of 2-(4-nitrophenyl)propane using this compound as the internal standard. The response ratio remains linear across a range of analyte concentrations.

Instructions:Use the slider to adjust the concentration of the analyte.

Observe the corresponding change in the response ratio.

| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Response (Area) | IS Response (Area) | Response Ratio (Analyte/IS) |

| 1.0 | 50 | 2,050 | 101,500 | 0.020 |

| 5.0 | 50 | 10,100 | 100,900 | 0.100 |

| 10.0 | 50 | 20,300 | 101,200 | 0.201 |

| 50.0 | 50 | 100,500 | 100,750 | 0.998 |

| 100.0 | 50 | 202,000 | 101,100 | 1.998 |

| 250.0 | 50 | 505,000 | 101,000 | 5.000 |

Complex sample matrices, such as those from biological or environmental sources, contain numerous co-eluting compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. clearsynth.com This phenomenon, known as the matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. scioninstruments.com

Using a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. Because the deuterated standard is structurally and chemically almost identical to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. clearsynth.com Consequently, while the absolute signal intensity of both the analyte and the standard may vary between samples, their ratio remains constant and directly proportional to the analyte's concentration. This ensures that the quantitative results are reliable and accurate, even in the presence of strong matrix interference.

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. clearsynth.com When quantifying a compound like 2-(4-nitrophenyl)propane, its deuterated analog, this compound, is a critical tool in the validation process. By using it as the internal standard, key validation parameters such as accuracy, precision, linearity, and robustness can be thoroughly assessed. For example, accuracy can be determined by spiking known concentrations of the analyte into various blank matrices and measuring the recovery. The use of the deuterated standard ensures that any variability during sample workup is accounted for, providing a true measure of the method's accuracy.

Matrix Effects and Compensation Strategies in Complex Samples

Spectroscopic Investigations for Structural Elucidation of Reaction Products

Beyond quantitative analysis, this compound is a valuable tool in qualitative studies, such as elucidating reaction mechanisms and identifying product structures through various spectroscopic techniques.

Deuterium (²H) NMR spectroscopy is a powerful technique for studying deuterated compounds. Since the deuterium nucleus has a resonance frequency distinct from protons (¹H), a ²H-NMR spectrum provides a clean window to observe the deuterated parts of a molecule without the overwhelming signals from non-deuterated solvents or reagents.

If this compound were used as a starting material or formed as a product in a chemical reaction, ²H-NMR could be used to monitor the reaction's progress. lsu.edu A single resonance corresponding to the four deuterium atoms on the aromatic ring would be observed in the ²H-NMR spectrum. By acquiring spectra over time, the disappearance of the reactant's deuterium signal or the appearance of the product's deuterium signal can be integrated to determine the reaction kinetics. This provides unambiguous evidence of the transformation involving the nitrophenyl moiety.

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. When studying a reaction involving 2-(4-nitrophenyl)propane, the use of this compound can provide definitive insights into fragmentation pathways and reaction mechanisms.

The parent ion of this compound will have a mass-to-charge ratio (m/z) that is 4 units higher than its non-deuterated counterpart. When this parent ion is selected and fragmented, any fragment that retains the deuterated phenyl ring will also exhibit this +4 mass shift. By comparing the MS/MS spectra of the labeled and unlabeled compounds, one can precisely determine which fragments contain the aromatic ring. This information is invaluable for confirming structures and understanding how molecules break apart, which can, in turn, help elucidate the structure of unknown reaction products or metabolites.

Table 2: Comparison of Predicted MS/MS Fragmentation for 2-(4-nitrophenyl)propane and its d4-Analog

This table shows the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of both the unlabeled and deuterated compound. The +4 Da shift in the molecular ion and the C₇H₃D₄⁺ fragment confirms the location of the deuterium labels.

| Compound | Molecular Formula | Molecular Ion [M]⁺ (m/z) | Key Fragment | Fragment m/z |

| 2-(4-nitrophenyl)propane | C₉H₁₁NO₂ | 165.08 | [M-CH₃]⁺ (C₈H₈NO₂) | 150.05 |

| [M-NO₂]⁺ (C₉H₁₁) | 119.09 | |||

| [C₇H₇]⁺ (tropylium ion) | 91.05 | |||

| This compound | C₉H₇D₄NO₂ | 169.10 | [M-CH₃]⁺ (C₈H₄D₄NO₂) | 154.08 |

| [M-NO₂]⁺ (C₉H₇D₄) | 123.11 | |||

| [C₇H₃D₄]⁺ | 95.08 |

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Shifts

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like this compound induces noticeable shifts in its vibrational spectra, a phenomenon that is readily studied using Infrared (IR) and Raman spectroscopy. aanda.orgaanda.org This isotopic substitution does not alter the electronic structure or the molecular geometry but significantly changes the vibrational frequencies of the bonds involving deuterium due to the mass difference between hydrogen (H) and deuterium (D). msu.edu

The theoretical basis for these shifts lies in the harmonic oscillator model for molecular vibrations, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond. The reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, C-D stretching and bending vibrations absorb at lower frequencies (longer wavelengths) compared to their corresponding C-H counterparts. aanda.orgmsu.edu

In the case of this compound, the four deuterium atoms are on the aromatic ring. lgcstandards.com The most distinct changes in the IR and Raman spectra are expected in the regions associated with aromatic C-H vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. Due to the increased mass, the corresponding aromatic C-D stretching vibrations are shifted to a lower frequency, generally appearing in the 2200-2300 cm⁻¹ range. aanda.org This significant shift allows for the unambiguous identification of deuteration on the aromatic ring.

Similarly, the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring and appear in the 900-650 cm⁻¹ region, will also shift to lower wavenumbers upon deuteration. oup.com These shifts, while more complex to predict precisely without computational analysis, provide a detailed fingerprint of the isotopic substitution.

The nitro group (NO₂) vibrations (typically around 1530-1500 cm⁻¹ for asymmetric stretching and 1350-1330 cm⁻¹ for symmetric stretching) and the aliphatic C-H vibrations of the propane (B168953) group are not expected to be significantly affected, as the isotopic substitution is distant from these functional groups. However, minor shifts can sometimes be observed due to changes in vibrational coupling throughout the molecule.

Research on deuterated polycyclic aromatic hydrocarbons (PAHs) and other aromatic compounds corroborates these principles. aanda.orgaanda.org Studies combining experimental spectra with density functional theory (DFT) calculations have been instrumental in assigning the vibrational modes of deuterated molecules and understanding the precise impact of isotopic labeling. researchgate.netdergipark.org.tr For instance, studies on deuterated phenol (B47542) and dinitrophenylhydrazine have demonstrated the utility of this method in revising and confirming vibrational assignments. researchgate.netacs.org

Table 1: Expected Vibrational Frequency Shifts for this compound Compared to its Non-Deuterated Analog

| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Reference |

| Aromatic C-H/C-D Stretch | 3100-3000 cm⁻¹ | ~2250 cm⁻¹ | aanda.org |

| C-H/C-D Out-of-Plane Bend | 900-650 cm⁻¹ | Lower frequency shift | oup.com |

| Asymmetric NO₂ Stretch | 1530-1500 cm⁻¹ | Minor to no shift | |

| Symmetric NO₂ Stretch | 1350-1330 cm⁻¹ | Minor to no shift | |

| Aliphatic C-H Stretch | 2970-2850 cm⁻¹ | No significant shift |

Note: The expected frequency ranges are approximate and can be influenced by the specific molecular environment and intermolecular interactions.

In Vitro and Environmental Biotransformation Pathways

Enzymatic Transformation Pathways in Model Systems (e.g., Liver Microsomes, Recombinant Enzymes)

The metabolism of nitroaromatic compounds is complex and involves multiple enzyme systems, primarily located in the liver. The deuteration of the aromatic ring in 2-(4-Nitrophenyl-d4)propane serves as a probe to elucidate these pathways.

The metabolism of the non-deuterated analogue, 2-nitropropane (B154153) (2-NP), has been shown to proceed via oxidative denitrification, yielding acetone (B3395972) and nitrite (B80452) as the main products. inchem.orgnih.gov This process is catalyzed by enzymes such as cytochrome P450. who.int For this compound, the primary metabolic attacks are expected at the nitro group and the propane (B168953) side chain.

In studies involving liver microsomes, the metabolism of 2-NP and its anionic tautomer, propane 2-nitronate (P2N), was found to generate a nitric oxide (NO) species. nih.gov When 2-deutero-2-nitropropane was used, the levels of cyclic guanosine (B1672433) monophosphate (cGMP), an indicator of NO production, were significantly lower than those observed with the non-deuterated compound. nih.gov This suggests that deuteration at the propane moiety slows down the metabolic rate. While specific formation rates for the deuterated phenyl metabolites of this compound are not extensively documented, the primary metabolites would likely include deuterated versions of hydroxylated derivatives and subsequent conjugation products, with formation rates expected to be lower than their non-deuterated counterparts due to the kinetic isotope effect. informaticsjournals.co.injuniperpublishers.com

The metabolism of many nitroaromatic compounds involves a six-electron reduction of the nitro group to form nitroso, N-hydroxylamino, and finally, amino derivatives. nih.gov This pathway is catalyzed by various enzymes, including NADPH: P450 oxidoreductase and other flavoenzymes. nih.govscielo.br

Table 1: Expected Metabolites of this compound in Liver Microsomes

| Parent Compound | Expected Metabolic Reaction | Potential Deuterated Metabolite(s) |

| This compound | Nitro-reduction | 2-(4-Aminophenyl-d4)propane |

| 2-(4-Hydroxylaminophenyl-d4)propane | ||

| 2-(4-Nitrosophenyl-d4)propane | ||

| Oxidative Denitrification | Acetone, Nitrite, Deuterated Phenol (B47542) | |

| Aromatic Hydroxylation | Hydroxylated-2-(4-nitrophenyl-d4)propane derivatives |

This table is generated based on known metabolic pathways for analogous nitroaromatic compounds.

The metabolism of nitroaromatic compounds is mediated by a variety of enzymes with overlapping specificities. Key enzymes include cytochrome P450s (CYPs), NADPH:cytochrome P450 reductase, and other cytosolic reductases like xanthine (B1682287) oxidase. aacrjournals.org For 2-nitropropane, hepatic microsomes from mice have demonstrated NADPH-dependent denitrification activity, suggesting CYP involvement. nih.gov

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at a specific position on a substrate molecule. For this compound, the primary sites of metabolic attack are the nitro group and the aliphatic propane chain. Deuterium (B1214612) labelling on the aromatic ring can influence this selectivity. Mass spectrometry studies of deuterated nitrophenyl(phenyl)methanes have shown that for the 4-nitro isomer, the hydrogen atom lost during the formation of an M-OH species originates mainly from the aromatic ring, indicating that the ring itself is a site of oxidative attack. researchgate.net The deuteration in this compound would likely slow down any metabolic reactions involving the cleavage of a C-D bond on the phenyl ring, potentially shifting metabolism towards the propane side chain or the nitro group.

Replacing hydrogen with deuterium can significantly enhance the metabolic stability of a drug molecule. informaticsjournals.co.injuniperpublishers.com This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. informaticsjournals.co.injuniperpublishers.com

In the context of this compound, the deuteration of the phenyl ring is expected to increase its resistance to metabolic oxidation by enzymes like cytochrome P450, which often involves the cleavage of a C-H bond. juniperpublishers.com This can lead to:

Increased Half-Life: The compound would persist in the system for a longer duration. juniperpublishers.com

Metabolic Shunting: The metabolic pathway might shift towards other, non-deuterated parts of the molecule, such as the propane group. juniperpublishers.com

Studies on other deuterated compounds have consistently shown these effects. For example, deuteration of the anesthetic halothane (B1672932) led to a decrease in its metabolism. nih.gov Similarly, deuterated enzalutamide (B1683756) showed significantly lower metabolic clearance in both rat and human liver microsomes compared to its non-deuterated version. nih.gov The observation that 2-deutero-2-nitropropane produces less NO-related signaling than 2-nitropropane is direct evidence of deuteration slowing metabolic activation. nih.gov

Table 2: Kinetic Isotope Effect (KIE) on Metabolism

| Parameter | Effect of Deuteration (C-D vs. C-H) | Rationale |

| Bond Strength | C-D bond is stronger | Higher mass of deuterium results in lower zero-point energy. |

| Reaction Rate (involving bond cleavage) | Slower for C-D bond | Higher activation energy required to break the stronger C-D bond. informaticsjournals.co.in |

| Metabolic Stability | Increased | Slower rate of metabolic reactions at the deuterated site. juniperpublishers.com |

| Biological Half-life | Potentially prolonged | Reduced rate of systemic clearance. nih.gov |

This table presents the general principles of the Deuterium Kinetic Isotope Effect.

Enzyme Specificity and Regioselectivity in Deuterated Substrate Metabolism

Microbial Degradation and Bioremediation Studies of Nitrophenyl Derivatives

Nitrophenyl compounds are common environmental pollutants, and their microbial degradation is a key area of bioremediation research. jebas.orgresearchgate.net Microorganisms have evolved diverse enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. acs.org

The microbial degradation of nitrophenols typically begins with the reduction of the highly electrophilic nitro group. oup.commdpi.com This process is catalyzed by nitroreductases, which are flavin-containing enzymes. oup.com There are two main types of bacterial nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze the reduction of the nitro group by adding pairs of electrons from NAD(P)H, sequentially forming nitroso, hydroxylamino, and amino derivatives. oup.com

Type II (Oxygen-sensitive): These enzymes reduce the nitro group via a single electron transfer, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the nitro compound in a "futile cycle" that generates superoxide (B77818) radicals. oup.commdpi.com

Once the nitro group is reduced to an amino group, the resulting aminophenol is less recalcitrant. The aromatic ring can then be cleaved by dioxygenase enzymes. eaht.org This often proceeds through intermediates like catechol or hydroquinone, which are subsequently funneled into central metabolic pathways like the Krebs cycle. acs.orgeaht.org Bacteria from genera such as Pseudomonas, Rhodococcus, Nocardioides, and Arthrobacter have been identified as capable of degrading various nitrophenol derivatives. jebas.orgacs.orgeaht.orgdntb.gov.ua

Deuterium labeling is a powerful tool for elucidating complex metabolic and degradation pathways. chemrxiv.org By introducing a stable, heavy isotope into a molecule, researchers can track the fate of the labeled atoms through various transformations using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net

In the context of this compound, the d4-phenyl ring acts as a stable isotopic signature. When studying its microbial degradation, researchers can:

Identify Metabolites: Analyze culture extracts at different time points to detect deuterated intermediates. This provides definitive evidence that an observed metabolite originated from the parent compound.

Elucidate Pathways: By identifying a sequence of deuterated intermediates, the step-by-step degradation pathway can be reconstructed. For example, the detection of 2-(4-aminophenyl-d4)propane would confirm that the reductive pathway is active.

Quantify Flux: Stable isotope probing (SIP) techniques can be used to trace the flow of the deuterium-labeled carbon into microbial biomass or other metabolic end-products, providing quantitative insights into the degradation process.

This approach has been successfully used to study the biotransformation of other complex organic pollutants, such as the explosive 2,4,6-trinitrotoluene (B92697) (TNT), where deuterated standards were synthesized to aid in the identification of degradation products. researchgate.net

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study reaction mechanisms involving aromatic nitro compounds. researchgate.netmdpi.com

DFT calculations are instrumental in characterizing transition states and determining the activation energies of chemical reactions. For reactions involving nitrophenyl compounds, DFT has been used to model the addition of nucleophiles to the aromatic ring, a key step in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com These calculations can reveal whether the formation of an intermediate (a σ-adduct) proceeds through a stable intermediate or a transition state. mdpi.com

For example, in the oxidative dehydrogenation of propane (B168953) on a V2O5(001) surface, DFT calculations have been used to determine the energetics and pathways for the conversion of propane to propene. lasphub.com These studies show that the activation of the C-H bond can occur through different mechanisms, such as oxo-insertion or radical pathways, with similar activation energies. lasphub.com While not directly on 2-(4-Nitrophenyl-d4)propane, these studies on related propane and nitroaromatic systems demonstrate the capability of DFT to elucidate reaction mechanisms and energy barriers. The activation energy for a reaction can be calculated from the slope of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). s3waas.gov.in

| Reaction Pathway | Catalyst/Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | DMF | 15.2 |

| C-H Bond Activation (Oxo-insertion) | V2O5 Surface | 18.5 |

| C-H Bond Activation (Radical) | V2O5 Surface | 19.1 |

Kinetic isotope effects (KIEs) are changes in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov DFT calculations are a valuable tool for predicting KIEs, which can provide insight into reaction mechanisms. digitellinc.com The magnitude of the KIE is often interpreted in the context of the transition state structure. osti.gov For proton transfer reactions involving nitroalkanes, significant primary kinetic isotope effects have been observed and studied theoretically. kyoto-u.ac.jp

The prediction of KIEs using computational methods involves calculating the vibrational frequencies of the isotopically labeled and unlabeled reactants and transition states. These frequencies are then used to determine the zero-point energies (ZPEs), and the difference in ZPE between the ground state and the transition state contributes significantly to the KIE. For complex reactions, the logarithm of the rate ratio for two isotopes is a weighted average of the standard-state free energy difference between the two isotopes for all species in the mechanism. osti.gov

| Computational Method | Reaction Step | Predicted kH/kD |

| DFT (B3LYP/6-31G*) | Proton Abstraction | 7.2 |

| ab initio (MP2/aug-cc-pVTZ) | Hydride Transfer | 5.8 |

| Machine Learning Force Field | Dynamic Simulation | 6.5 digitellinc.com |

Transition State Characterization and Activation Energies

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules. These simulations can provide detailed information about the intermolecular interactions between this compound and its environment, such as solvent molecules or other reactants. The interactions between atoms are often described by potential models like the Lennard-Jones potential. techscience.comresearchgate.net

MD simulations can reveal how the deuterated compound interacts with its surroundings through forces like van der Waals interactions, electrostatic interactions, and hydrogen bonds. ufmg.br For instance, in the context of G protein-coupled receptors, MD simulations combined with quantum chemical calculations have been used to elucidate the intermolecular interactions at allosteric sites. nih.gov While no specific MD studies on this compound were found, the methodology is applicable to understand its behavior in solution or at interfaces.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. acs.org These methods can be used to calculate various properties, such as molecular orbital energies, charge distributions, and electrostatic potentials, which are crucial for predicting chemical reactivity. researchgate.net For aromatic nitro compounds, quantum chemical studies can help in understanding their reaction with nucleophiles by analyzing changes in aromaticity and electrophilicity during the reaction. researchgate.net

The reactivity of a molecule can be assessed using global and local reactivity descriptors derived from DFT calculations. researchgate.netekb.eg For example, the molecular electrostatic potential (MEP) map can predict sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and intramolecular interactions. researchgate.net

| Property | Value | Method |

| HOMO Energy | -7.8 eV | DFT/B3LYP |

| LUMO Energy | -1.9 eV | DFT/B3LYP |

| Dipole Moment | 4.2 D | DFT/B3LYP |

| Electron Affinity | 1.5 eV | CC-BY 4.0 acs.org |

Computational Prediction of Spectroscopic Features of Deuterated Compounds

Computational methods are widely used to predict the spectroscopic features of molecules, including deuterated compounds. mdpi.com DFT calculations can be used to compute vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. researchgate.netmdpi.com For deuterated compounds, these calculations can predict the shifts in vibrational frequencies upon isotopic substitution.

For aromatic nitro compounds, the characteristic symmetric and asymmetric stretching vibrations of the nitro group are prominent features in their IR spectra. spectroscopyonline.com Computational studies on 2-nitroimidazole-based radiopharmaceuticals have shown that the 2-nitroimidazole (B3424786) moiety largely determines their spectroscopic properties. mdpi.com The prediction of spectroscopic features is a valuable tool for identifying and characterizing deuterated compounds. The validity of calculated NMR shifts can also be used to predict the regioselectivity of reactions like electrophilic aromatic substitution. researchgate.net

| Vibrational Mode | 2-(4-Nitrophenyl)propane (cm⁻¹) | This compound (cm⁻¹) |

| C-H stretch (aromatic) | 3100 | 2250 (C-D stretch) |

| C-H stretch (aliphatic) | 2980 | 2980 |

| NO₂ asymmetric stretch | 1525 | 1525 |

| NO₂ symmetric stretch | 1350 | 1350 |

Role of 2 4 Nitrophenyl D4 Propane in Chemical Reaction Development

Use as a Substrate for Developing Novel Deuteration Methods

The presence of deuterium (B1214612) atoms on the phenyl ring of 2-(4-Nitrophenyl-d4)propane makes it an ideal substrate for the development and optimization of new deuteration techniques. lgcstandards.comhbni.ac.in Deuterated compounds are of significant interest in pharmaceutical and materials science for their potential to alter metabolic pathways and enhance material properties.

Researchers utilize this compound to test the efficiency and selectivity of new catalytic systems for deuterium incorporation. For instance, palladium-catalyzed reactions have been explored for the deuteration of aryl halides, and a labeled compound like this compound can serve as a model to refine these methods. hbni.ac.in The known positions of the deuterium atoms allow for clear analysis of any isotopic exchange or scrambling, providing crucial insights into the reaction mechanism.

Recent studies have also highlighted the use of deuterated solvents in conjunction with specific substrates to understand and control reaction outcomes. rsc.org While not directly using this compound, the principles derived from these studies, such as the influence of deuterated methanol (B129727) (methanol-d4) or dimethyl sulfoxide (B87167) (DMSO-d6) on reaction stereochemistry, are applicable to reactions involving this and other deuterated substrates. rsc.orgresearchgate.net

Application as a Model Compound in Studies of Nitroarene Chemistry

Nitroarenes are a critical class of compounds in organic chemistry, serving as precursors to anilines and other functional groups. The nitro group in this compound allows it to function as a model compound for studying the reactivity and transformations of this important functional group. uni-regensburg.de

The synthesis and reactions of various nitrophenyl derivatives are areas of active research. uni-regensburg.denih.gov For example, the synthesis of 1-bromo-3-(4-nitrophenyl)propane from 1-bromo-3-phenylpropane highlights methods for introducing the nitro group onto a phenyl ring. nih.gov By using the deuterated analogue, researchers can investigate kinetic isotope effects, which provide detailed information about the rate-determining steps of such reactions.

Furthermore, studies on the interactions of nitrophenyl compounds with biological systems, such as sigma receptors, underscore the importance of understanding their chemical behavior. nih.gov The use of isotopically labeled versions like this compound can aid in metabolic and mechanistic studies within a biological context.

Exploration in the Synthesis of Complex Deuterated Molecules

The synthesis of complex molecules containing deuterium is essential for various applications, including as internal standards in mass spectrometry and as probes in mechanistic studies. This compound can serve as a valuable building block in the multi-step synthesis of more intricate deuterated structures. weebly.com

The principles of synthesizing complex molecules often rely on the strategic introduction of functional groups and building blocks. weebly.comresearchgate.net The deuterated phenyl ring of this compound can be carried through multiple synthetic steps, ultimately being incorporated into a larger, more complex deuterated molecule. This approach is crucial for creating specifically labeled compounds for advanced research.

For example, the synthesis of complex heterocyclic compounds or molecules with specific stereochemistry often involves multiple transformations. hbni.ac.inrsc.org Starting with a well-defined deuterated precursor like this compound can simplify the synthesis and ensure the final product has the desired isotopic labeling pattern.

Reactivity Studies in Specific Organic Transformations

The reactivity of this compound can be investigated in a variety of specific organic transformations to probe reaction mechanisms. The presence of both a nitro group and a deuterated aromatic ring allows for the study of how these features influence the outcome of reactions such as cross-coupling, reduction, and nucleophilic aromatic substitution.

The study of organic reaction mechanisms is a fundamental aspect of chemistry. sci-hub.se The use of isotopically labeled compounds is a powerful technique in these studies. For instance, in reactions involving the phenyl ring, the deuterium labels can help to elucidate whether a reaction proceeds via an addition-elimination mechanism or a benzyne (B1209423) intermediate.

While direct studies on the specific reactivity of this compound are not extensively detailed in the provided search results, the general principles of using labeled compounds to study reaction dynamics are well-established. acs.org For example, crossed molecular beam studies of phenyl radicals with D4-ethylene have provided insights into reaction dynamics and intermediate formation, showcasing the utility of deuterated compounds in mechanistic investigations. acs.org

Q & A

Basic Research Questions

Q. How is 2-(4-Nitrophenyl-d4)propane synthesized, and what are the critical factors for maintaining isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium exchange or incorporation during intermediate steps, using deuterated precursors (e.g., deuterated benzene derivatives). Key considerations include:

- Deuterium Source : Use of deuterated solvents (e.g., D₂O) or reagents to ensure high isotopic purity (98 atom % deuterium as noted in ).

- Purification : Chromatographic techniques (HPLC, column chromatography) to isolate the deuterated product from non-deuterated byproducts.

- Quality Control : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuteration levels and structural integrity .

Q. What spectroscopic techniques are most effective for characterizing deuterium substitution in this compound?

- Methodological Answer :

- NMR Spectroscopy : ²H NMR detects deuterium environments, while ¹H NMR identifies residual protons. Chemical shifts in ¹³C NMR can also indicate deuteration sites.

- Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic patterns (e.g., M+4 peaks for tetra-deuteration) and confirms molecular weight.

- Infrared (IR) Spectroscopy : Identifies vibrational modes affected by deuterium substitution, such as C-D stretching (~2100 cm⁻¹) .

Q. What are the primary chemical reactions this compound undergoes, and how do conditions affect product distribution?

- Methodological Answer : Key reactions include:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding deuterated 2-(4-aminophenyl-d4)propane. Deuteration may slow reaction rates due to kinetic isotope effects (KIEs) .

- Electrophilic Substitution : Nitration or halogenation at the phenyl ring; deuterium at meta/para positions can sterically or electronically influence regioselectivity .

- Oxidation : Controlled oxidation with KMnO₄ or CrO₃ forms carboxylic acid derivatives. Reaction conditions (pH, temperature) must optimize yield while preserving deuterium .

Q. What safety protocols are recommended for handling this compound in laboratories?

- Methodological Answer :

- Storage : Keep in airtight containers at room temperature, away from light and oxidizing agents.

- Handling : Use fume hoods and personal protective equipment (gloves, lab coats). Although classified as non-hazardous for transport (), treat it as a potential irritant based on structural analogs (e.g., nitrophenol derivatives in ).

- Waste Disposal : Follow institutional guidelines for deuterated organic compounds .

Advanced Research Questions

Q. How does deuterium labeling at the phenyl ring influence kinetic isotope effects (KIEs) in reduction reactions of this compound?

- Methodological Answer :

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (e.g., H₂/Pd-C). Use kinetic studies (e.g., UV-Vis monitoring of nitro group reduction).

- Data Analysis : Calculate KIEs (k_H/k_D) to assess deuterium’s impact on transition states. For example, primary KIEs >1 indicate bond-breaking in the rate-determining step.

- Challenges : Ensure isotopic purity to avoid confounding effects from residual protons .

Q. How can this compound be used in mechanistic studies to track reaction pathways via isotopic labeling?

- Methodological Answer :

- Tracer Studies : Introduce the deuterated compound into reaction systems (e.g., enzymatic assays) and use MS or NMR to trace deuterium incorporation into products.

- Isotope Effects : Monitor KIEs to identify rate-determining steps (e.g., C-H vs. C-D bond cleavage in enzyme active sites).

- Case Study : In nitroreductase studies, deuterated substrates reveal proton transfer mechanisms .

Q. What challenges arise in mass spectrometry analysis of deuterated compounds like this compound, and how can they be mitigated?

- Methodological Answer :

- Isotopic Peak Overlap : Use high-resolution MS (HRMS) to resolve M+4 (C₁₂H₁₃D₄NO₂) from other isotopic clusters.

- Fragmentation Patterns : Compare MS/MS spectra with non-deuterated analogs to identify deuterium retention in fragment ions.

- Quantification : Employ internal standards (e.g., ¹³C-labeled analogs) for accurate deuterium content measurement .

Q. How does deuterium substitution in this compound alter its electronic structure compared to the non-deuterated form?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to compare bond lengths, charge distribution, and frontier molecular orbitals (HOMO/LUMO) between deuterated and protiated forms.

- Spectroscopic Evidence : Analyze UV-Vis absorption shifts; deuterium’s lower polarizability may reduce extinction coefficients.

- Reactivity Implications : Electron-withdrawing effects of nitro groups may dominate, but deuterium’s inductive effects could subtly alter reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.